molecular formula C10H6BrNO2 B1269411 1-(3-bromophenyl)-1H-pyrrole-2,5-dione CAS No. 53534-14-8

1-(3-bromophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1269411
Key on ui cas rn: 53534-14-8
M. Wt: 252.06 g/mol
InChI Key: KJJYDECLTBAKCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008298B2

Procedure details

To a solution of maleic anhydride (1.71 g, 17.4 mmol) in dry ether (25 ml) was added a solution of 3-bromo-phenylamine (3.0 g, 17.4 mmol) in ether (5 ml), via slow drop-wise addition. The material was stirred for 1 hour at ambient Sodium acetate (721 mg, 8.8 mmol) and then acetic anhydride (6 ml, 63 mmol) were added and the mixture was heated for 2 hours (oil bath, 100° C.). The material was cooled to ambient and then in an ice bath. Water (50 ml) was added with vigorous stirring and the resultant precipitate was collected by filtration. The precipitate was washed with several volumes of water and finally with hexane (30 ml). The material was dried over night in the vacuum oven to afford 2.84 g of 1-(3-bromo-phenyl)-pyrrole-2,5-dione as a light yellow-white powder.
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
721 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])O[C:4](=[O:5])[CH:3]=[CH:2]1.[Br:8][C:9]1[CH:10]=[C:11]([NH2:15])[CH:12]=[CH:13][CH:14]=1.C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>CCOCC.O>[Br:8][C:9]1[CH:10]=[C:11]([N:15]2[C:4](=[O:5])[CH:3]=[CH:2][C:1]2=[O:7])[CH:12]=[CH:13][CH:14]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.71 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)N
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
721 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via slow drop-wise addition
TEMPERATURE
Type
TEMPERATURE
Details
The material was cooled to ambient and then in an ice bath
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
WASH
Type
WASH
Details
The precipitate was washed with several volumes of water and finally with hexane (30 ml)
CUSTOM
Type
CUSTOM
Details
The material was dried over night in the vacuum oven

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)N1C(C=CC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.84 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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